4-Methoxypyrrolidin-2-one
Overview
Description
4-Methoxypyrrolidin-2-one, also known as 4-methoxy-2-pyrrolidinone, is a five-membered lactam with the molecular formula C5H9NO2. This compound is characterized by the presence of a methoxy group attached to the fourth position of the pyrrolidinone ring. It is a versatile compound with significant applications in various fields, including organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 4-Methoxypyrrolidin-2-one are currently unknown. This compound is a derivative of pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds . Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids . .
Biochemical Pathways
Pyrrolidin-2-one derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardio-tonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities . .
Result of Action
Given the diverse biological activities of pyrrolidin-2-one derivatives , it’s plausible that this compound could have a range of effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidin-2-one derivatives, which include 4-Methoxypyrrolidin-2-one, have been associated with various biological activities such as antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects
Cellular Effects
Some pyrrolidin-2-one derivatives have shown to exhibit antitumor activity against lung cancer
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxypyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxybutyric acid with ammonia or an amine under heating conditions to form the lactam ring. Another approach involves the cyclization of 4-methoxybutyrolactone with ammonia or primary amines.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts in the cyclization reactions can significantly improve the reaction rate and product purity. Additionally, microwave-assisted synthesis has been explored to achieve high yields in shorter reaction times.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxypyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The lactam ring can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-methoxy-2-pyrrolidinone-3-one.
Reduction: Formation of 4-methoxypyrrolidine.
Substitution: Formation of various substituted pyrrolidinones depending on the nucleophile used.
Scientific Research Applications
4-Methoxypyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals due to its versatile reactivity.
Comparison with Similar Compounds
Pyrrolidin-2-one: Lacks the methoxy group, making it less reactive in certain substitution reactions.
N-Methylpyrrolidin-2-one: Contains a methyl group instead of a methoxy group, altering its solubility and reactivity.
Pyrrolidin-2,5-dione: Contains an additional carbonyl group, significantly changing its chemical properties and reactivity.
Uniqueness: 4-Methoxypyrrolidin-2-one is unique due to the presence of the methoxy group, which enhances its reactivity in nucleophilic substitution reactions and provides additional sites for chemical modification. This makes it a valuable compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
4-methoxypyrrolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-8-4-2-5(7)6-3-4/h4H,2-3H2,1H3,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREXPQQJHZPXAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(=O)NC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89417-37-8 | |
Record name | 4-methoxypyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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